

Unraveling the Therapeutic Potential of Astragaloside IV: A Technical Guide

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Compound of Interest		
Compound Name:	praeroside IV	
Cat. No.:	B15139865	Get Quote

A Note on Terminology: Initial searches for "**praeroside IV**" did not yield significant results, suggesting a potential misspelling or less common nomenclature. The following in-depth guide is based on the strong likelihood that the intended compound of interest is Astragaloside IV (AS-IV), a prominent bioactive saponin isolated from Astragalus membranaceus. This document synthesizes current literature and patent filings to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of AS-IV.

Astragaloside IV has garnered considerable attention for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, antiviral, and cardioprotective effects. This guide delves into the molecular mechanisms, experimental validation, and intellectual property landscape surrounding this promising natural compound.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies, offering a comparative look at the potency and efficacy of Astragaloside IV in different experimental models.

Table 1: Neuroprotective Effects of Astragaloside IV



Parameter	Cell Line/Model	Condition	Concentrati on/Dosage	Result	Reference
Cell Viability	SH-SY5Y cells	H ₂ O ₂ -induced oxidative stress	200 μmol/l	Significantly increased cell viability	[1]
Bax/Bcl-2 Ratio	SH-SY5Y cells	H ₂ O ₂ -induced oxidative stress	200 μmol/l	Significantly downregulate d the Bax/Bcl-2 ratio	[1]
p-p38 Levels	SH-SY5Y cells	H ₂ O ₂ -induced oxidative stress	200 μmol/l	Markedly decreased levels of phosphorylat ed p38	[1]
α-synuclein Expression	SH-SY5Y cells	H ₂ O ₂ -induced oxidative stress	200 μmol/l	Inhibited the expression of α-synuclein	[1]

Table 2: Antiviral and Immunomodulatory Effects of Astragaloside IV



Parameter	Cell Line/Model	Condition	Concentrati on/Dosage	Result	Reference
cGAS mRNA Expression	Porcine Alveolar Macrophages (PAMs)	PRRSV infection	Not specified	Significantly restored cGAS mRNA expression	[2]
TBK1 mRNA Expression	Porcine Alveolar Macrophages (PAMs)	PRRSV infection	Not specified	Significantly restored TBK1 mRNA expression	[2]
IRF-3 mRNA Expression	Porcine Alveolar Macrophages (PAMs)	PRRSV infection	Not specified	Significantly decreased IRF-3 mRNA expression	[2]
STING Expression	Porcine Alveolar Macrophages (PAMs)	PRRSV infection	Not specified	Significantly elevated STING expression	[2]

Table 3: Effects of Astragaloside IV on Pulmonary Arterial Hypertension

Parameter	Model	Condition	Dosage	Result	Reference
Jagged-1, Notch-3, Hes- 5 mRNA and protein expression	Rat lung tissues and PASMCs	Hypoxia- induced PAH	Not specified	Significantly downregulate d expression	[3]
PASMC proliferation	In vitro	Нурохіа	Not specified	Ameliorated hypoxia-induced proliferation	[3]



Key Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the cited data and for designing future studies.

- 1. Neuroprotection Assay in SH-SY5Y Cells[1]
- Cell Culture: Human neuroblastoma SH-SY5Y cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 μg/ml streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Oxidative Stress Induction: Oxidative stress was induced by exposing the cells to hydrogen peroxide (H₂O₂).
- Treatment: Cells were pre-treated with Astragaloside IV (200 μmol/l) prior to H₂O₂ exposure.
- Western Blot Analysis: Protein expression levels of Bax, Bcl-2, phosphorylated p38 (p-p38), total p38, phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, phosphorylated JNK (p-JNK), total JNK, and α-synuclein were determined by Western blot analysis.
- Statistical Analysis: Data were analyzed using one-way analysis of variance (ANOVA) followed by a post-hoc test.
- 2. Antiviral Assay in Porcine Alveolar Macrophages (PAMs)[2]
- Cell Culture: Primary porcine alveolar macrophages (PAMs) were isolated and cultured.
- Virus Infection: PAMs were infected with Porcine Reproductive and Respiratory Syndrome Virus (PRRSV).
- Treatment: Cells were treated with Astragaloside IV.
- Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of cGAS, STING, TBK1, and IRF-3 were quantified using qRT-PCR.
- ELISA: Cytokine levels were measured using enzyme-linked immunosorbent assay (ELISA).
- Western Blot Analysis: Protein expression levels were determined by Western blot.

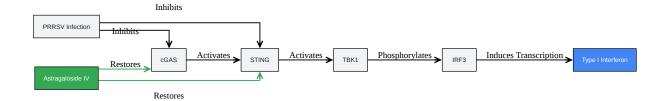


- 3. Hypoxia-Induced Pulmonary Arterial Hypertension (PAH) Model[3]
- Animal Model: Male Sprague-Dawley rats were used to establish a hypoxia-induced PAH model.
- Treatment: Rats were treated with Astragaloside IV.
- Cell Culture: Pulmonary artery smooth muscle cells (PASMCs) were isolated and cultured under hypoxic conditions.
- RT-qPCR and Western Blotting: The mRNA and protein expression levels of Jagged-1,
 Notch-3, and Hes-5 were detected in rat lung tissues and PASMCs.

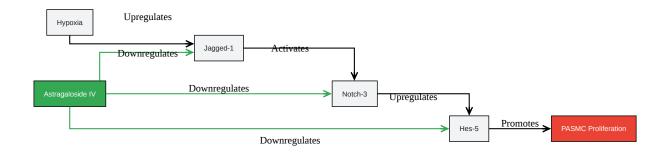
Signaling Pathways and Mechanisms of Action

Astragaloside IV exerts its therapeutic effects by modulating several key signaling pathways. The following diagrams illustrate these mechanisms.









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References

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- 2. mdpi.com [mdpi.com]
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